molecular formula C8H16O2 B14621025 1,4-Dimethylcyclohexane-1-peroxol CAS No. 60482-90-8

1,4-Dimethylcyclohexane-1-peroxol

Cat. No.: B14621025
CAS No.: 60482-90-8
M. Wt: 144.21 g/mol
InChI Key: CNWQSIZKPYDPQD-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexane-1-peroxol is an organic compound belonging to the class of peroxides It is characterized by a cyclohexane ring with two methyl groups at the 1 and 4 positions and a peroxide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylcyclohexane-1-peroxol typically involves the oxidation of 1,4-dimethylcyclohexane. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylcyclohexane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form 1,4-dimethylcyclohexanol.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

    Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Various oxidation products depending on the reaction conditions.

    Reduction: 1,4-Dimethylcyclohexanol.

    Substitution: Halogenated derivatives of 1,4-dimethylcyclohexane.

Scientific Research Applications

1,4-Dimethylcyclohexane-1-peroxol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.

  • Biology

Properties

CAS No.

60482-90-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-hydroperoxy-1,4-dimethylcyclohexane

InChI

InChI=1S/C8H16O2/c1-7-3-5-8(2,10-9)6-4-7/h7,9H,3-6H2,1-2H3

InChI Key

CNWQSIZKPYDPQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C)OO

Origin of Product

United States

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